Hpk1-IN-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic progenitor kinase 1 inhibitor 38 (Hpk1-IN-38) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase in the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in immune cells and acts as a negative regulator of T cell and B cell receptor signaling, as well as dendritic cell function . Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitors promising candidates for cancer immunotherapy .
化学反应分析
Hpk1-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others .
科学研究应用
Hpk1-IN-38 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of hematopoietic progenitor kinase 1 and its effects on various signaling pathways . In biology, this compound is employed to investigate the role of hematopoietic progenitor kinase 1 in immune cell function and its potential as a target for immunotherapy . In medicine, this compound is being explored for its potential to enhance anti-tumor immune responses and improve the efficacy of cancer immunotherapy . Additionally, it may have applications in the development of novel therapeutic agents for other diseases involving immune dysregulation .
作用机制
Hpk1-IN-38 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream signaling proteins, such as SLP-76, which are involved in T cell and B cell receptor signaling . By blocking hematopoietic progenitor kinase 1-mediated signaling pathways, this compound enhances T cell activation and cytokine production, leading to improved anti-tumor immune responses . The molecular targets and pathways involved include the T cell receptor signaling pathway and the downstream activation of transcription factors such as AP-1 and NFAT .
相似化合物的比较
Hpk1-IN-38 is one of several hematopoietic progenitor kinase 1 inhibitors that have been developed for cancer immunotherapy. Similar compounds include BB3008, NDI-101150, and ISM9182A . These compounds share the common mechanism of inhibiting hematopoietic progenitor kinase 1 to enhance immune cell function and anti-tumor responses. this compound is unique in its specific chemical structure and selectivity profile, which may result in different pharmacokinetic and pharmacodynamic properties . The comparison of these compounds highlights the ongoing efforts to optimize hematopoietic progenitor kinase 1 inhibitors for clinical use and their potential to improve cancer immunotherapy outcomes .
属性
分子式 |
C29H29N5O3 |
---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
[4-[2-(8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C29H29N5O3/c1-33-8-7-20-9-21(10-25(36-2)23(20)13-33)24-12-31-27-26(32-24)22(11-30-27)18-3-5-19(6-4-18)28(35)34-14-29(15-34)16-37-17-29/h3-6,9-12H,7-8,13-17H2,1-2H3,(H,30,31) |
InChI 键 |
BBLKEGCHGUMNSD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C(=CC(=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N6CC7(C6)COC7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。